2-Methoxymethyl-1H-imidazole

Description

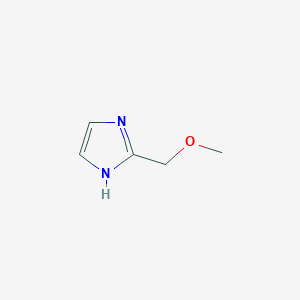

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-8-4-5-6-2-3-7-5/h2-3H,4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQTVZALNOJHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567435 | |

| Record name | 2-(Methoxymethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102644-75-7 | |

| Record name | 2-(Methoxymethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxymethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxymethyl-1H-imidazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Methoxymethyl-1H-imidazole

Abstract

The this compound scaffold is a significant structural motif in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of pharmacologically active compounds. Its unique combination of a lipophilic methoxymethyl group at the 2-position and the hydrogen-bonding capabilities of the imidazole ring makes it a crucial building block in drug discovery. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will dissect two robust, field-proven synthetic strategies, focusing on the underlying chemical principles, causality behind experimental choices, and detailed, self-validating protocols. The discussion extends to a comparative analysis of these routes and a brief examination of a potential de novo synthesis approach, providing a comprehensive framework for its laboratory-scale preparation.

Introduction: The Strategic Importance of this compound

The imidazole ring is a privileged structure in medicinal chemistry, present in numerous natural products and blockbuster drugs.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromaticity and coordination properties, allows it to interact with a wide range of biological targets. The substituent at the 2-position is particularly critical for modulating the steric and electronic properties of the molecule. The methoxymethyl group (-CH₂OCH₃) is a valuable substituent that increases lipophilicity and can engage in specific hydrophobic interactions within a target's binding pocket, often enhancing metabolic stability and cell permeability.

Therefore, reliable and scalable access to this compound is a critical prerequisite for synthetic campaigns aimed at developing novel therapeutics. This guide will focus on the most practical and scientifically sound methodologies for its synthesis.

PART 1: Core Synthetic Pathways

Two principal and logically sound strategies for the synthesis of this compound have been established through analogous chemical transformations. Each pathway involves a two-step process, differing in the key intermediate used.

Pathway A: Synthesis via 2-(Hydroxymethyl)-1H-imidazole Intermediate

This is arguably the most common and reliable approach. It bifurcates the synthesis into two distinct, high-yielding transformations: the creation of the 2-hydroxymethyl intermediate, followed by its etherification.

Logical Framework: This strategy isolates the construction of the core imidazole ring from the introduction of the methyl ether. This separation allows for optimization of each step independently and facilitates the purification of the key 2-(hydroxymethyl)-1H-imidazole intermediate, which is a stable, crystalline solid.

Diagram of Pathway A:

Caption: Pathway B: Two-step synthesis via a chloromethyl intermediate.

This reactive intermediate can be prepared from the corresponding 2-(hydroxymethyl)-1H-imidazole.

-

Mechanism & Causality: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. The hydroxyl group's lone pair attacks the sulfur atom of SOCl₂, initiating a reaction cascade. A chloride ion is displaced, and subsequent rearrangement and elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas yield the desired 2-(chloromethyl)-1H-imidazole. This reaction is highly favorable as the gaseous byproducts are easily removed, driving the reaction to completion. While no direct protocol for the non-benzofused imidazole is readily cited, this method is standard for converting primary alcohols to alkyl chlorides and is well-documented for the analogous 2-(chloromethyl)-1H-benzimidazole. [3][4]

The final step is a straightforward Sɴ2 reaction.

-

Mechanism & Causality: Sodium methoxide (NaOCH₃) serves as a potent source of the methoxide nucleophile (CH₃O⁻). This nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group to form the final methoxymethyl ether. [3]This reaction is typically performed in methanol, which acts as both the solvent and can be the source for generating sodium methoxide in situ by adding sodium metal.

PART 2: Comparative Analysis and Alternative Approaches

Quantitative & Qualitative Pathway Comparison

| Parameter | Pathway A (via Hydroxymethyl) | Pathway B (via Chloromethyl) |

| Key Intermediates | 2-(Hydroxymethyl)-1H-imidazole | 2-(Chloromethyl)-1H-imidazole |

| Core Reaction (Step 2) | Williamson Ether Synthesis (Sɴ2) | Nucleophilic Substitution (Sɴ2) |

| Key Reagents | Base: NaH (pyrophoric) Alkylating Agent: CH₃I (toxic, alkylating agent) | Chlorinating Agent: SOCl₂ (corrosive, toxic fumes) Nucleophile: NaOCH₃ (caustic) |

| Advantages | Robust, well-understood reactions. Intermediate is typically a stable, purifiable solid. Avoids the direct synthesis of the potentially unstable chloromethyl intermediate. | Utilizes a simple and inexpensive nucleophile (methoxide). The chlorination step is often very high-yielding. |

| Disadvantages | Requires handling of pyrophoric NaH. Methyl iodide is a hazardous reagent. | The 2-(chloromethyl)-1H-imidazole intermediate can be unstable and may need to be used immediately. Thionyl chloride is highly corrosive and requires careful handling. |

| Ideal Application | General laboratory synthesis where control and intermediate purity are paramount. | When scaling up, if the instability of the chloro-intermediate can be managed (e.g., used in a one-pot sequence). |

Alternative Pathway C: De Novo Ring Construction (Debus-Radziszewski Approach)

A theoretical alternative is to construct the imidazole ring with the 2-substituent already in place using the Debus-Radziszewski synthesis. [5]

-

Concept: This multicomponent reaction typically condenses a 1,2-dicarbonyl (e.g., glyoxal), an aldehyde, and ammonia to form a trisubstituted imidazole. [6][7]To obtain the desired product, one would theoretically use methoxyacetaldehyde as the aldehyde component.

Diagram of a Potential Debus-Radziszewski Workflow:

Caption: Theoretical Debus-Radziszewski synthesis of the target molecule.

-

Field-Proven Insights: While elegant in its convergence, this approach suffers from practical challenges. Methoxyacetaldehyde is volatile and can be prone to self-polymerization. Furthermore, the classic Debus-Radziszewski reaction often yields a mixture of products and can result in low yields, making it less favorable than the more controlled, stepwise approaches of Pathways A and B.

PART 3: Experimental Protocols

Disclaimer: These protocols are illustrative and based on established chemical principles. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Protocol for Pathway A

(Adapted from the synthesis of 2-hydroxymethyl-imidazoles from 1,3-dihydroimidazole-2-thiones) [8]

-

Reaction Setup: To a stirred solution of 1,3-dihydroimidazole-2-thione (1 equiv.) in 1 M sulfuric acid, cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add 30% hydrogen peroxide (H₂O₂) (2.5-3 equiv.) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

-

Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-(hydroxymethyl)-1H-imidazole.

(Adapted from the Williamson Ether Synthesis) [9][10]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv.) to the THF and cool to 0 °C.

-

Alkoxide Formation: Dissolve 2-(hydroxymethyl)-1H-imidazole (1 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension. Caution: Hydrogen gas is evolved.

-

Reaction: After gas evolution ceases (approx. 30-60 min), add methyl iodide (CH₃I) (1.1 equiv.) dropwise at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield this compound.

Conclusion

The synthesis of this compound is most reliably achieved through two primary multi-step pathways: etherification of a 2-(hydroxymethyl) intermediate or nucleophilic substitution on a 2-(chloromethyl) intermediate. Pathway A, proceeding via the Williamson ether synthesis, offers excellent control and a stable, purifiable intermediate, making it highly suitable for laboratory-scale synthesis. Pathway B provides a robust alternative, particularly if the requisite starting materials are more accessible. While a de novo synthesis via the Debus-Radziszewski reaction is theoretically possible, it presents significant practical hurdles that limit its utility. The choice between these pathways will ultimately depend on starting material availability, scale, and the specific capabilities of the research environment. The detailed mechanistic insights and protocols provided herein offer a solid foundation for any synthetic campaign targeting this valuable chemical building block.

References

-

Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208. Available at: [Link]

-

Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. Available at: [Link]

-

Loksha, Y. M., El‐Barbary, A. A., El‐Badawi, M., Nielsen, C., & Pedersen, E. B. (2004). Synthesis of 2‐Hydroxymethyl‐1H‐imidazoles from 1,3‐Dihydroimidazole‐2‐thiones. ChemInform, 35(19). Available at: [Link]

-

Jadhav, S., & Gaikwad, N. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. Available at: [Link]

-

Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Available at: [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

-

Pedersen, E., et al. (2003). Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydroimidazole-2-thiones. Synthesis, 2004(01), 116–120. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Available at: [Link]

-

Prasad, R. (2023, March 23). Debus Radzisewski Imidazole Synthesis. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones. Request PDF. Available at: [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

- Google Patents. (n.d.). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Hydroxymethylimidazole. US20080200690A1.

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

-

Sharma, A. (2021). Synthesis and cytotoxicity of trisubstituted imidazoles. Rowan Digital Works. Available at: [Link]

-

Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Available at: [Link]

-

PubMed. (n.d.). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273. Available at: [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]

-

Minds@UW. (n.d.). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Available at: [Link]

-

Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(2), 255-265. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Available at: [Link]

-

de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 879. Available at: [Link]

-

Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of imidazo[1,2-a]imidazole derivatives. Available at: [Link]

-

Boger, D. L., & Brotherton, C. E. (2012). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC. Available at: [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Preparation of 2-Methoxymethyl-1H-imidazole from starting materials

An In-depth Technical Guide to the Preparation of 2-Methoxymethyl-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing this compound, a valuable heterocyclic building block in pharmaceutical and materials science research. The guide is intended for researchers, chemists, and drug development professionals, offering a detailed examination of viable synthetic strategies from common starting materials. Three core synthetic routes are discussed in-depth: the direct construction of the imidazole ring via the Debus-Radziszewski synthesis, the functionalization of a pre-formed imidazole ring through a 2-(chloromethyl) intermediate, and the etherification of 2-(hydroxymethyl)-1H-imidazole. Each section elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the relative merits and challenges of each approach. This guide aims to equip scientists with the necessary knowledge to select and execute the most suitable synthesis for their specific research needs.

Introduction: The Significance of the Imidazole Scaffold

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules, including natural products like histamine and the amino acid histidine. Its prevalence is due to its unique electronic properties, its ability to act as a proton donor and acceptor, and its capacity to coordinate with metal ions. The 2-substituted imidazole motif, in particular, is a privileged scaffold in drug discovery, with applications as antifungal, anti-inflammatory, and anticancer agents. The methoxymethyl group at the 2-position can enhance metabolic stability and modulate the pharmacokinetic profile of a molecule, making this compound a sought-after intermediate in the synthesis of complex pharmaceutical compounds.

This guide will explore three distinct and reliable methodologies for the preparation of this compound, providing both theoretical grounding and practical, step-by-step instructions.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached from several angles, each with its own set of advantages and considerations. The choice of a particular route will often depend on the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in a more complex synthesis.

Route 1: Direct Imidazole Ring Formation via Debus-Radziszewski Synthesis

The Debus-Radziszewski imidazole synthesis is a classic and powerful multi-component reaction that constructs the imidazole ring from three fundamental building blocks: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1][2] This one-pot reaction is highly convergent and can be adapted to produce a wide variety of substituted imidazoles.[3]

To synthesize this compound, methoxyacetaldehyde is employed as the aldehyde component. The reaction proceeds by the initial condensation of the 1,2-dicarbonyl (glyoxal) with ammonia (typically from ammonium acetate) to form a diimine intermediate. This intermediate then condenses with methoxyacetaldehyde, followed by cyclization and aromatization to yield the final product.[4]

-

Glyoxal: As the simplest 1,2-dicarbonyl, glyoxal provides the C4 and C5 atoms of the imidazole ring. It is typically used as a 40% aqueous solution.

-

Methoxyacetaldehyde: This aldehyde provides the C2 atom and the desired methoxymethyl substituent.

-

Ammonium Acetate: This serves as the source of both nitrogen atoms in the imidazole ring and acts as a mild acid catalyst.

-

Acetic Acid: The use of glacial acetic acid as a solvent provides an acidic medium that facilitates the condensation reactions while being relatively easy to remove during workup.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal (40% in water, 1.0 eq), methoxyacetaldehyde (1.1 eq), and ammonium acetate (2.5 eq) in glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water.

-

Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: One-pot synthesis of this compound.

Route 2: Functionalization via a 2-(Chloromethyl)-1H-imidazole Intermediate

The synthesis of the key intermediate, 2-(chloromethyl)-1H-imidazole, can be achieved by adapting the Phillips condensation of o-phenylenediamine with chloroacetic acid for benzimidazole synthesis.[7] For the parent imidazole, the reaction of glyoxal, ammonia, and chloroacetaldehyde would be a direct approach, though chloroacetaldehyde is highly reactive and requires careful handling. A more common strategy is the chlorination of 2-(hydroxymethyl)-1H-imidazole.

The chlorine atom in 2-(chloromethyl)-1H-imidazole is susceptible to nucleophilic attack due to the electron-withdrawing nature of the imidazole ring. Sodium methoxide is a strong nucleophile that readily displaces the chloride to form the desired ether linkage.[8][9]

-

2-(Chloromethyl)-1H-imidazole hydrochloride: The starting material for the substitution. Using the hydrochloride salt is common as it is often more stable and easier to handle than the free base.

-

Sodium Methoxide (NaOMe): A strong base and an excellent source of the methoxide nucleophile. A slight excess is often used to ensure complete reaction.

-

Methanol (MeOH): Serves as both the solvent and a source of methoxide in equilibrium with sodium methoxide. It is a polar protic solvent that can solvate both the starting material and the nucleophile.

-

Anhydrous Conditions: It is crucial to use anhydrous methanol and handle sodium methoxide in a dry atmosphere to prevent the competing hydrolysis of the methoxide and potential side reactions.

-

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.2 eq) in small pieces to anhydrous methanol at 0 °C. Allow the sodium to react completely until it is fully dissolved.

-

Reaction: To the freshly prepared sodium methoxide solution, add 2-(chloromethyl)-1H-imidazole hydrochloride (1.0 eq) portion-wise at 0 °C.

-

Reflux: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, carefully quench the reaction by the addition of water.

-

Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify by column chromatography.

Sources

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. m.youtube.com [m.youtube.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yi.. [askfilo.com]

An In-depth Technical Guide to the Biological Mechanisms of 2-Methoxymethyl-1H-imidazole

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Scaffold

Abstract: The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] This technical guide provides an in-depth analysis of the putative mechanisms of action of 2-methoxymethyl-1H-imidazole in biological systems. While direct experimental data for this specific analogue is limited, this paper extrapolates from the vast body of research on structurally related imidazole derivatives to propose and detail potential molecular targets and cellular effects. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for investigating the therapeutic potential of this and similar imidazole-based compounds. We will delve into hypothesized enzyme inhibition, receptor modulation, and antimicrobial activities, supported by detailed experimental protocols for validation.

Part 1: The Imidazole Scaffold: A Privileged Structure in Pharmacology

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs and biologically significant molecules.[2] Its unique physicochemical properties, including its ability to act as a proton donor and acceptor, engage in hydrogen bonding, and coordinate with metal ions, make it an exceptional scaffold for interacting with diverse biological targets such as enzymes and receptors.[1][2] The therapeutic versatility of imidazole derivatives is vast, with applications ranging from antifungal and antibacterial agents to anticancer and anti-inflammatory drugs.[3][4][5]

The specific compound, this compound, features a methoxymethyl substituent at the 2-position of the imidazole ring. This substitution is anticipated to modulate the electronic and steric properties of the imidazole core, thereby influencing its binding affinity and selectivity for various biological targets. The methoxy group can potentially engage in additional hydrogen bonding or hydrophobic interactions within a target's active site, offering a vector for optimizing pharmacological activity.

Part 2: Hypothesized Mechanisms of Action of this compound

Based on the extensive literature on imidazole-based compounds, we can postulate several plausible mechanisms of action for this compound. These hypotheses provide a rational starting point for experimental investigation.

Enzyme Inhibition: A Primary Mode of Action

A significant number of imidazole-containing drugs exert their therapeutic effects through the inhibition of specific enzymes.[2] The nitrogen atoms of the imidazole ring are well-known to coordinate with metal ions present in the active sites of metalloenzymes or to interact with key amino acid residues.

Protein kinases are a major class of enzymes that are often dysregulated in diseases like cancer, making them prime therapeutic targets.[1] Imidazole-based compounds have been successfully developed as potent kinase inhibitors.[6][7] For instance, many of these inhibitors target the ATP-binding pocket of kinases, where the imidazole scaffold can mimic the purine ring of ATP.

-

Plausible Targets: Receptor tyrosine kinases (e.g., VEGFR, EGFR) and serine/threonine kinases (e.g., CDKs, p38 MAP kinase) are potential targets.[1][8][9] The 2-methoxymethyl substituent could potentially be oriented to interact with specific residues in the kinase active site, thereby conferring selectivity.

Beyond kinases, other enzyme families are also susceptible to inhibition by imidazole derivatives.

-

Cytochrome P450 (CYP) Enzymes: Imidazole-containing drugs are well-documented inhibitors of CYP enzymes, which can lead to significant drug-drug interactions.[10] The non-bonding electrons of one of the imidazole nitrogens can coordinate with the heme iron of the CYP enzyme.

-

Topoisomerase II: Some imidazole derivatives have been shown to act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.[11]

-

Lanosterol 14α-demethylase: This enzyme is crucial for ergosterol biosynthesis in fungi. Its inhibition by antifungal imidazoles disrupts the integrity of the fungal cell membrane.[12]

Receptor Modulation: Acting as Ligands for Cellular Receptors

Imidazole derivatives can also function as agonists or antagonists at various cell surface and intracellular receptors.[2]

-

G-Protein Coupled Receptors (GPCRs): Imidazole-based compounds have been developed as antagonists for receptors such as the cannabinoid-1 (CB1) receptor and the NOP/ORL1 receptor.[13][14] The imidazole ring can participate in crucial interactions within the ligand-binding pocket of these receptors.

-

Adrenergic Receptors: The imidazole scaffold is present in drugs that modulate adrenergic receptors, highlighting its versatility in targeting this class of GPCRs.[15]

Antimicrobial Mechanisms: Combating Bacterial and Fungal Pathogens

The antimicrobial properties of imidazole derivatives are well-established.[12]

-

Disruption of Microbial Cell Membranes: Imidazole compounds can insert into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of essential cellular components.[12]

-

Inhibition of DNA Replication: Some imidazole-based antibacterial agents may function by intercalating into bacterial DNA or inhibiting enzymes involved in DNA replication, such as DNA polymerase.[16]

-

Induction of Oxidative Stress: In some bacteria, imidazole derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[17]

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of this compound is intrinsically linked to its chemical structure. The substituent at the 2-position of the imidazole ring is known to significantly influence its interaction with biological targets.

| Feature | Potential Impact on Biological Activity |

| Imidazole Core | Acts as a bioisostere for other aromatic rings, participates in hydrogen bonding, and coordinates with metal ions. |

| 2-Methoxymethyl Substituent | Influences steric hindrance, provides a potential hydrogen bond acceptor (the ether oxygen), and can engage in hydrophobic interactions. |

| N-H at position 1 | Can act as a hydrogen bond donor, crucial for anchoring the molecule in some binding sites. |

The methoxymethyl group, being relatively small and flexible, may allow the molecule to access a variety of binding pockets. Its electronic properties are less likely to dramatically alter the overall aromaticity of the imidazole ring compared to strongly electron-donating or -withdrawing groups.

Part 4: Experimental Validation: Protocols and Workflows

To investigate the hypothesized mechanisms of action of this compound, a systematic experimental approach is necessary. The following protocols provide a framework for such an investigation.

General Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the biological activity of a novel imidazole compound.

Caption: A generalized workflow for the biological evaluation of this compound.

Protocol: Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a method to assess the inhibitory activity of this compound against a specific kinase, such as VEGFR-2.

Objective: To determine the IC50 value of this compound for VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (test compound)

-

Staurosporine (positive control)

-

DMSO (vehicle control)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound and staurosporine in DMSO.

-

Add 5 µL of the kinase buffer to each well of a 384-well plate.

-

Add 1 µL of the diluted test compound, positive control, or DMSO to the appropriate wells.

-

Add 2 µL of the VEGFR-2 enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

Objective: To determine the MIC of this compound against Staphylococcus aureus.

Materials:

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

This compound (test compound)

-

Vancomycin (positive control)

-

DMSO (vehicle control)

-

96-well microplates

-

Resazurin solution (viability indicator)

Procedure:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare serial dilutions of the test compound and vancomycin in MHB in a 96-well plate.

-

Add the bacterial inoculum to each well, ensuring the final concentration is approximately 5 x 10^5 CFU/mL.

-

Include a growth control (bacteria and MHB) and a sterility control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.

Signaling Pathway Analysis

The following diagram depicts a hypothetical signaling pathway that could be inhibited by this compound, assuming it acts as a receptor tyrosine kinase (RTK) inhibitor.

Caption: Hypothesized inhibition of an RTK signaling pathway by this compound.

Part 5: Conclusion and Future Directions

While the precise biological role of this compound remains to be fully elucidated, the extensive research on related imidazole-containing compounds provides a strong foundation for predicting its potential mechanisms of action. This technical guide has outlined several plausible pathways, including enzyme inhibition, receptor modulation, and antimicrobial effects. The provided experimental protocols offer a clear roadmap for researchers to validate these hypotheses and uncover the therapeutic potential of this and other novel imidazole derivatives. Future research should focus on a systematic evaluation of this compound against a diverse panel of biological targets to build a comprehensive pharmacological profile. Such studies will be instrumental in determining its potential as a lead compound for the development of new therapeutic agents.

References

- Kumar Kushwaha, P. M., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-630.

- Kobayashi, T., et al. (2009). Synthesis and biological evaluation of imidazole derivatives as novel NOP/ORL1 receptor antagonists: exploration and optimization of alternative pyrazole structure. Bioorganic & Medicinal Chemistry Letters, 19(16), 4643-4647.

-

MDPI. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]

- Lunn, G., et al. (2007). Optimization of imidazole amide derivatives as cannabinoid-1 receptor antagonists for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters, 17(10), 2747-2752.

-

National Institutes of Health. (n.d.). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Retrieved from [Link]

- Al-Ostath, A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(11), 2533.

-

Frontiers. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Retrieved from [Link]

-

National Institutes of Health. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

- American Chemical Society. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1594-1600.

- Wiley Online Library. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect, 4(29), 8493-8511.

-

ResearchGate. (n.d.). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and EGFR. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Imidazole Derivatives as Potential Therapeutic Agents. Retrieved from [Link]

-

OUCI. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Imidazole-based adrenergic receptor agonists and antagonists. Retrieved from [Link]

-

Bohrium. (n.d.). Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. Retrieved from [Link]

- MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.

- United Arab Emirates University. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Der Pharma Chemica, 3(1), 410-419.

-

ResearchGate. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved from [Link]

-

IJPPR. (2022). A Review on “Imidazole and Various Biological Activities”. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Retrieved from [Link]

Sources

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 11. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nano-ntp.com [nano-ntp.com]

- 13. Synthesis and biological evaluation of imidazole derivatives as novel NOP/ORL1 receptor antagonists: exploration and optimization of alternative pyrazole structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimization of imidazole amide derivatives as cannabinoid-1 receptor antagonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Activity of 2-Methoxymethyl-1H-imidazole: A Technical Guide for Researchers

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive framework for the initial investigation of the biological activities of a specific, yet underexplored derivative, 2-Methoxymethyl-1H-imidazole. Grounded in the well-established pharmacological profile of imidazole-containing molecules, this document outlines a strategic and scientifically rigorous approach to elucidating its potential antimicrobial and enzyme-inhibitory properties. Detailed, field-proven protocols for antimicrobial susceptibility testing and key enzyme inhibition assays are presented, complete with the causal logic behind experimental choices. This guide is intended to empower researchers, scientists, and drug development professionals to systematically explore the therapeutic potential of this and similar novel chemical entities.

Introduction: The Rationale for Investigating this compound

The imidazole ring is a privileged structure in drug discovery, forming the core of numerous approved drugs with a wide range of therapeutic applications. Imidazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2] This diverse bioactivity stems from the unique electronic and structural features of the imidazole nucleus, which allow it to interact with various biological targets such as enzymes and receptors.[3]

The subject of this guide, this compound, features a key substitution at the 2-position of the imidazole ring. This structural motif is significant, as 2-substituted imidazoles have been shown to be highly potent inhibitors of various enzymes, including prolyl oligopeptidase.[4][5] The methoxymethyl group introduces additional polarity and potential hydrogen bonding capabilities, which could influence its pharmacokinetic properties and target interactions.

Given the lack of specific biological data for this compound in the public domain, a logical and evidence-based approach to its initial screening is warranted. This guide, therefore, focuses on two of the most prominent and mechanistically diverse activities associated with the imidazole scaffold: antimicrobial efficacy and enzyme inhibition. The following sections provide detailed protocols and the scientific reasoning for a comprehensive preliminary investigation.

Assessment of Antimicrobial Activity

The prevalence of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[6] Imidazole derivatives have a rich history in this area, with many clinically used antifungal agents belonging to the azole class, which inhibit lanosterol 14α-demethylase.[7][8][9]

Initial Screening: The Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer test is a qualitative method that provides a rapid and efficient initial assessment of a compound's antimicrobial potential.[2][4][10] Its simplicity and flexibility in drug selection make it an ideal starting point.[2][10]

-

Inoculum Preparation: Prepare a bacterial or fungal suspension from 3-5 isolated colonies grown on a non-selective agar plate for 18-24 hours. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[2]

-

Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate. This is often referred to as creating a "lawn" culture.[4][11]

-

Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of this compound onto the agar surface. Ensure firm contact between the disk and the agar.[4][10] Disks should be spaced at least 24mm apart.[4]

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours for bacteria.[10] Incubation conditions may vary for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[2] The size of this zone is an indication of the microorganism's susceptibility to the compound.[2]

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive result in the initial screen, a quantitative assessment is crucial. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][12][13]

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[1][14]

-

Inoculum Preparation and Standardization: Prepare a bacterial or fungal suspension and adjust its turbidity to the 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[15]

-

Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized inoculum.[14] Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35°C for 16-20 hours for aerobic bacteria).[12]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[7][12] This can be assessed visually or with a plate reader.[1]

| Microorganism | Gram Stain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | [Insert Data] | [e.g., Vancomycin] |

| Escherichia coli | Gram-negative | [Insert Data] | [e.g., Ciprofloxacin] |

| Candida albicans | Fungal | [Insert Data] | [e.g., Fluconazole] |

| Aspergillus niger | Fungal | [Insert Data] | [e.g., Amphotericin B] |

Data Interpretation: A lower MIC value indicates greater antimicrobial potency. It is crucial to understand that the MIC value for one compound cannot be directly compared to another without considering established breakpoints.[16]

Investigation of Enzyme Inhibitory Activity

The ability of imidazole derivatives to interact with the active sites of enzymes is a well-documented phenomenon.[3] This interaction can be due to the imidazole ring coordinating with metal ions in metalloenzymes or forming hydrogen bonds within the enzyme's active site.[9] Potential targets for this compound include kinases and cyclooxygenase enzymes.

Kinase Inhibition Assay

Protein kinases are a major class of therapeutic targets, and their dysregulation is implicated in numerous diseases.[17] Imidazole-based compounds are known competitive inhibitors of the ATP binding site of kinases like p38 MAP kinase.[16][18][19][20]

-

Reagent Preparation: Prepare solutions of the kinase of interest, a suitable substrate peptide, ATP, and various concentrations of this compound in a kinase assay buffer.

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations.[3]

-

Enzyme-Inhibitor Pre-incubation: Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[17]

-

Kinase Reaction Initiation: Initiate the reaction by adding the ATP and substrate mixture to each well.[3][17]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[3][17]

-

Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).[17][21] The luminescent signal is proportional to the kinase activity.[21]

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]

Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenase (COX) enzymes are key in the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).[22] Several imidazole derivatives have been investigated as selective COX-2 inhibitors.[12]

-

Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and various concentrations of this compound.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the COX enzyme (either COX-1 or COX-2) with the test compound for a specified time.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate under controlled conditions to allow for the enzymatic conversion of arachidonic acid to prostaglandin G2 (PGG2).

-

Detection: The peroxidase activity of COX converts PGG2 to PGH2. This can be monitored colorimetrically using a suitable probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which produces a colored product upon oxidation.

-

Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

| Enzyme | This compound IC50 (µM) | Positive Control IC50 (µM) |

| COX-1 | [Insert Data] | [e.g., SC-560] |

| COX-2 | [Insert Data] | [e.g., Celecoxib] |

Conclusion and Future Directions

This guide provides a foundational experimental framework for the initial characterization of the biological activity of this compound. The proposed antimicrobial and enzyme inhibition assays are robust, well-validated, and will generate the critical preliminary data needed to guide further investigation. Positive results in these assays would warrant more in-depth mechanistic studies, including the identification of specific molecular targets, in vivo efficacy studies, and toxicological profiling. The versatility of the imidazole scaffold suggests that this compound could possess other biological activities not covered in this guide, and a broader screening approach may be justified based on the initial findings.

References

- Review of pharmacological effects of imidazole derivatives. (2022-04-28). [Source not further specified]

-

(PDF) IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. (2022-04-27). ResearchGate.[Link]

-

Inhibitory activity of the imidazole derivatives against COX-1 and... (2018). ResearchGate.[Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024-02-05). Hardy Diagnostics.[Link]

-

Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (2013). PubMed.[Link]

-

Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022-05-18). Microbe Notes.[Link]

-

Use of Antimicrobial Susceptibility Data to Guide Therapy. (n.d.). Michigan State University VDL.[Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009-12-08). American Society for Microbiology.[Link]

-

Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (2019). PubMed.[Link]

-

Imidazole-based p38 MAP kinase inhibitors. (n.d.). ResearchGate.[Link]

-

2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. (2021-09-17). PubMed Central.[Link]

-

(PDF) Overview on Biological Activities of Imidazole Derivatives. (2022-09-30). ResearchGate.[Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023-04-26). ACS Omega.[Link]

-

1-(methoxymethyl)-1H-imidazole. (n.d.). PubChem.[Link]

-

In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. (2025-01-09). PubMed.[Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025-07). WOAH - Asia.[Link]

-

2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid. (n.d.). PubChem.[Link]

-

Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022-01-11). NIH.[Link]

-

Novel Approaches towards Antimicrobial Drug Design and Target Discovery. (n.d.). Frontiers.[Link]

-

Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis.[Link]

-

Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. (2024-04-19). PubMed.[Link]

-

A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025-01-02). JOURNAL OF PHARMA INSIGHTS AND RESEARCH.[Link]

-

Pyridinyl-imidazole inhibitors of p38 MAPK. (n.d.). ResearchGate.[Link]

-

Imidazopyrimidines, potent inhibitors of p38 MAP kinase. (2003). PubMed.[Link]

-

1H-Imidazole, 2-methyl-1-(phenylmethyl)-. (n.d.). PubChem.[Link]

-

2-(4-methoxy-5-methyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole. (n.d.). PubChem.[Link]

-

2-Methoxy-1H-imidazole. (n.d.). PubChem.[Link]

-

Selective Inhibition of Mammalian Lanosterol 14 Alpha-Demethylase by RS-21607 in Vitro and in Vivo. (1998). PubMed.[Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI.[Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PubMed Central.[Link]

-

Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. (2026-01-16). MDPI.[Link]

-

Recent advances in the synthesis of imidazoles. (2020-05-18). Organic & Biomolecular Chemistry.[Link]

-

Lanosterol 14 alpha-demethylase. (n.d.). Wikipedia.[Link]

-

Structural and Functional Basis of Cyclooxygenase Inhibition. (n.d.). ACS Publications.[Link]

-

Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. (n.d.). PubMed Central.[Link]

Sources

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. jopir.in [jopir.in]

- 10. 2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid | C6H8N2O3 | CID 13684510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 2-Methoxy-1H-imidazole | C4H6N2O | CID 19348571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 15. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxymethyl-1H-imidazole NMR and IR spectroscopic data interpretation

An In-Depth Technical Guide to the Spectroscopic Interpretation of 2-Methoxymethyl-1H-imidazole

Introduction: Elucidating the Molecular Architecture

This compound is a heterocyclic compound featuring a central imidazole ring substituted at the 2-position with a methoxymethyl group. This molecule serves as a valuable building block in medicinal chemistry and materials science, owing to the versatile chemical reactivity of the imidazole core and the ether linkage. Accurate structural confirmation and purity assessment are paramount in any application, making a thorough understanding of its spectroscopic signature essential for researchers and drug development professionals.

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of this compound. As a senior application scientist, the following sections are designed not merely to present data, but to explain the underlying principles that govern the spectral output. We will explore the causality behind the observed signals, providing a framework for confident and accurate data interpretation.

Part 1: ¹H NMR Spectroscopy - Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for identifying the electronic environment of hydrogen atoms within a molecule. The spectrum of this compound is expected to show distinct signals for each unique proton type.

Predicted ¹H NMR Spectral Data

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Field Insights |

| N-H | 10.0 - 12.5 | Broad Singlet | N/A | The N-H proton of the imidazole ring is acidic and often participates in intermolecular hydrogen bonding and rapid exchange, resulting in a broad signal.[1] Its chemical shift is highly dependent on solvent, concentration, and temperature. |

| H-4 / H-5 | 7.0 - 7.5 | Doublet / Singlet | ~1-3 Hz | These two protons on the imidazole ring are in the aromatic region. In many imidazole systems, they appear as a singlet due to similar chemical environments or as two distinct doublets with a small coupling constant.[1] Their exact shifts are influenced by the substituent at the C-2 position. |

| -CH₂- (Methylene) | 4.5 - 4.8 | Singlet | N/A | These protons are deshielded by two adjacent electron-withdrawing moieties: the imidazole ring and the ether oxygen atom. The absence of adjacent, non-equivalent protons results in a singlet. |

| -OCH₃ (Methyl) | 3.3 - 3.6 | Singlet | N/A | This is a classic chemical shift for a methyl group attached to an oxygen atom (an ether). It is a sharp singlet due to the three equivalent protons and the absence of coupling. |

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for imidazole derivatives as it helps in observing the exchangeable N-H proton.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks. A good shim is validated by a sharp, ringing signal from TMS.

-

Set the appropriate acquisition parameters: spectral width (e.g., -2 to 14 ppm), number of scans (typically 8 to 16 for a sufficient signal-to-noise ratio), and a relaxation delay of 1-2 seconds.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Perform baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals. The integral ratios should correspond to the number of protons for each signal (e.g., 1:2:2:3 for N-H:H-4/5:-CH₂-:-OCH₃).

-

Visualization of Proton Environments

The following diagram illustrates the distinct proton environments within the molecule.

Caption: Distinct ¹H NMR proton environments in this compound.

Part 2: ¹³C NMR Spectroscopy - Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Since the ¹³C isotope has a low natural abundance (~1.1%), spectra typically require more scans than ¹H NMR.

Predicted ¹³C NMR Spectral Data

The principles of shielding and deshielding also apply to ¹³C NMR. Carbons bonded to electronegative atoms like nitrogen and oxygen are significantly deshielded and appear at higher chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Field Insights |

| C-2 | 148 - 152 | This carbon is bonded to two nitrogen atoms and the methoxymethyl group, making it the most deshielded carbon in the molecule. Its chemical shift is a key identifier for 2-substituted imidazoles.[2] |

| C-4 / C-5 | 120 - 130 | These carbons are part of the aromatic imidazole ring. Their chemical shifts are typical for sp²-hybridized carbons in a heterocyclic system.[3] Often, two distinct signals are observed. |

| -CH₂- (Methylene) | 65 - 70 | This sp³-hybridized carbon is deshielded by the adjacent imidazole ring and the ether oxygen, placing it in this characteristic range. |

| -OCH₃ (Methyl) | 55 - 60 | This is a typical chemical shift for an sp³-hybridized carbon in an ether linkage. |

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation:

-

A more concentrated sample is required compared to ¹H NMR. Use 20-50 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.

-

TMS can be used as the internal standard (0.00 ppm), or the solvent signal can be used as a secondary reference (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Instrument Setup & Data Acquisition:

-

Follow the same locking and shimming procedure as for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum. This is the standard method where all ¹H-¹³C couplings are removed, resulting in each unique carbon appearing as a single line.

-

Set appropriate acquisition parameters: a wider spectral width (e.g., 0 to 160 ppm) and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

(Optional but Recommended) Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum. DEPT-135 and DEPT-90 experiments are invaluable, showing CH₃ and CH signals as positive, CH₂ signals as negative, and quaternary carbons (like C-2) as absent. This provides an unambiguous validation of the assignments.

-

-

Data Processing:

-

Processing steps (Fourier transform, phasing, baseline correction) are analogous to those for ¹H NMR.

-

Calibrate the spectrum using the TMS or solvent signal.

-

Visualization of Carbon Environments

This diagram highlights the unique carbon atoms in the molecule's backbone.

Caption: Unique ¹³C NMR carbon environments in this compound.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present.

Predicted IR Absorption Bands

Each functional group has a characteristic absorption frequency range. The IR spectrum provides a molecular "fingerprint" that is highly specific.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (imidazole) | 3100 - 3400 | Broad, Medium | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (aliphatic) | 2850 - 2980 | Medium-Strong | Stretching |

| C=N (imidazole ring) | 1580 - 1650 | Medium | Stretching |

| Imidazole Ring | 1400 - 1500 | Medium-Strong | Ring Stretching |

| C-O-C (ether) | 1080 - 1150 | Strong | Asymmetric Stretching |

Interpretation Insights:

-

The N-H stretch is often a broad band due to hydrogen bonding, a key feature of the imidazole ring.[4]

-

The region just above 3000 cm⁻¹ is diagnostic for aromatic C-H stretches , while the region just below is for aliphatic C-H stretches . The presence of bands in both regions is expected for this molecule.[5]

-

The most intense and unambiguous signal for the methoxymethyl substituent is the strong C-O-C ether stretch .[6] This band is a crucial piece of evidence for the presence of the ether linkage.

Experimental Protocol: FTIR Spectrum Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the wavenumbers of the major absorption bands.

-

Correlate these bands with the expected functional groups using standard correlation tables.

-

Visualization of Key Vibrational Modes

This workflow illustrates the connection between the molecule's functional groups and their IR signals.

Caption: Correlation of functional groups to their IR absorption frequencies.

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic application of NMR and IR spectroscopy. ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, respectively, with predictable chemical shifts for the imidazole, methylene, and methyl groups. IR spectroscopy confirms the presence of key functional groups, most notably the N-H group of the imidazole ring and the strong C-O-C stretch of the ether linkage. Together, these techniques offer a robust, self-validating system for confirming the identity, structure, and purity of the molecule, which is indispensable for researchers in the pharmaceutical and chemical sciences.

References

- ResearchGate. (n.d.). Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations.

- Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742.

- Limbach, H.-H., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO.

- Márquez, M., et al. (2004). Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High-pH. Biophysical Journal, 87(4), 2752-2760.

- Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Royal Society of Chemistry.

- Der Pharma Chemica. (2016). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 8(19), 10-17.

- ResearchGate. (n.d.). 1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1).

- IntechOpen. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.

-

PubMed Central (PMC). (n.d.). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]

- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).

- Arastirmax. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 2-[1H- BENZIMIDAZOLE-2YL-SULFANYL]-N-[(E)-(4-METHOXY PHENYL) METHYLIDENE] ACETO HYDRAZIDE.

- ResearchGate. (n.d.). Fundamental FTIR bands [cm −1 ] for imidazole and -COO groups in obtained complexes.

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder, Department of Chemistry.

- ResearchGate. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.

- LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.

- ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.

-

PubMed Central (PMC). (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

- ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)....

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

PubChem. (n.d.). 2-(methoxymethyl)-1-methyl-1h-imidazole. Retrieved from [Link]

- University of Puget Sound. (n.d.). IR Absorption Table.

-

SpectraBase. (n.d.). 2-(4-Methoxybenzyl)-1-(methoxymethyl)-1H-benzo[d]imidazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.

- Oriental Journal of Chemistry. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 32(1).

- Royal Society of Chemistry. (n.d.). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores.

Sources

Key chemical properties of 2-Methoxymethyl-1H-imidazole

An In-depth Technical Guide to the Core Chemical Properties of 2-Methoxymethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of the ubiquitous imidazole scaffold, it serves as a valuable building block for the synthesis of more complex, biologically active molecules. The imidazole ring is a crucial component in numerous pharmaceuticals due to its unique electronic properties, hydrogen bonding capabilities, and ability to coordinate with metal ions in biological systems.[1][2] This guide provides a comprehensive overview of the core chemical properties of this compound, detailing its structure, physicochemical characteristics, spectral data, synthesis, reactivity, and stability. The insights presented herein are intended to equip researchers with the foundational knowledge required for the effective handling, characterization, and strategic utilization of this versatile compound in drug discovery and development.

Core Physicochemical and Structural Properties

The chemical identity and physical behavior of this compound are defined by its molecular structure, which features a five-membered aromatic imidazole ring substituted at the C2 position with a methoxymethyl group. This combination of a polar, aromatic heterocycle and a flexible ether side chain dictates its properties and reactivity.

Molecular Structure and Key Identifiers

The structure consists of a planar imidazole ring, which imparts aromatic stability, and a methoxymethyl substituent that provides a site for potential metabolic activity and influences solubility.